molecular formula C27H23NO B14122242 N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine

N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine

Cat. No.: B14122242
M. Wt: 377.5 g/mol
InChI Key: VYTCOEDNBXSFFW-UHFFFAOYSA-N
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Description

N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine is a Schiff base derivative featuring a biphenyl backbone substituted with an ethoxy group at the 4' position and a diphenylmethanimine moiety at the 2-position.

Key structural characteristics include:

  • Biphenyl core: Provides rigidity and planar geometry, enhancing π-π stacking interactions.
  • Ethoxy substituent: The electron-donating ethoxy group at the 4'-position influences electronic properties, increasing solubility in polar solvents compared to non-substituted analogs .

Spectroscopic data for structurally similar compounds (e.g., FT-IR C=N stretching at ~1660 cm⁻¹ and C-O stretching at ~1182 cm⁻¹) suggest robust characterization methods for verifying its structure .

Properties

Molecular Formula

C27H23NO

Molecular Weight

377.5 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)phenyl]-1,1-diphenylmethanimine

InChI

InChI=1S/C27H23NO/c1-2-29-24-19-17-21(18-20-24)25-15-9-10-16-26(25)28-27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3

InChI Key

VYTCOEDNBXSFFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC=C2N=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4’-Ethoxy-[1,1’-biphenyl]-2-yl)-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects:

  • Electron-donating groups (e.g., ethoxy, methoxy) : Improve solubility and red-shift UV-Vis absorption due to extended conjugation .
  • Electron-withdrawing groups (e.g., CF₃, Cl) : Enhance thermal stability and electrochemical activity .

Spectroscopic and Physical Properties

  • FT-IR : Imine C=N stretches appear at 1660–1680 cm⁻¹, while C-O (ethoxy) absorbs at 1182 cm⁻¹ . Acetamide C=O stretches are observed at ~1680 cm⁻¹ .
  • NMR : Aromatic protons in ethoxy derivatives resonate at δ 6.98–8.20 ppm, with splitting patterns dependent on substituent position .
  • Crystallography : Iodo-substituted analogs form well-defined crystals suitable for X-ray diffraction , whereas ethoxy derivatives may exhibit amorphous phases due to flexible alkoxy chains.

Biological Activity

N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxy-2-biphenylcarbaldehyde with diphenylamine under acidic conditions. The reaction yields the desired imine product through condensation.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. It has shown promising results in inhibiting various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-715
HT-299
HeLa10

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against specific cancer cells.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Inhibition of Tubulin Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.

Study 1: In Vitro Evaluation

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The study utilized MTT assays to determine cell viability and apoptosis assays to confirm the induction of programmed cell death.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the biphenyl moiety could enhance biological activity. Variations in substituents on the phenyl rings were systematically analyzed to identify optimal configurations for maximum efficacy against cancer cells.

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